molecular formula C9H5Cl2NO2 B13636235 5,6-Dichloro-7-methylindoline-2,3-dione

5,6-Dichloro-7-methylindoline-2,3-dione

Cat. No.: B13636235
M. Wt: 230.04 g/mol
InChI Key: VMSVOYZMIIMTIG-UHFFFAOYSA-N
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Description

5,6-dichloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound belonging to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, with adjustments to reaction conditions to maximize yield and purity. Large-scale production would require careful control of temperature, pressure, and catalyst concentration to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-dichloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-dichloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dichloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its dichloro and methyl substitutions make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H5Cl2NO2

Molecular Weight

230.04 g/mol

IUPAC Name

5,6-dichloro-7-methyl-1H-indole-2,3-dione

InChI

InChI=1S/C9H5Cl2NO2/c1-3-6(11)5(10)2-4-7(3)12-9(14)8(4)13/h2H,1H3,(H,12,13,14)

InChI Key

VMSVOYZMIIMTIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1Cl)Cl)C(=O)C(=O)N2

Origin of Product

United States

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